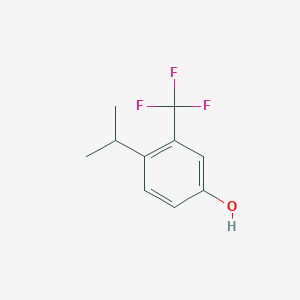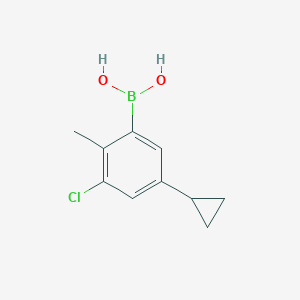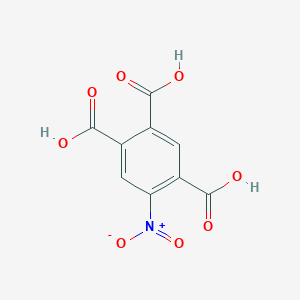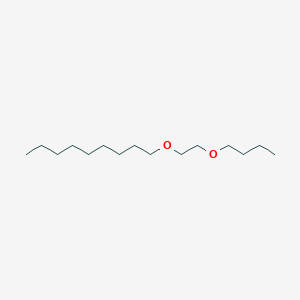
Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate is a complex organic compound featuring a piperidine ring, a cyclobutoxy group, and a tert-butoxycarbonyl (Boc) protected amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclobutoxy Group: The cyclobutoxy group is introduced via a nucleophilic substitution reaction.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the ester or amine groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the ester or amine groups.
Substitution: Substituted derivatives at the cyclobutoxy group.
科学的研究の応用
Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then interact with various biological targets. The piperidine ring and cyclobutoxy group contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-aminopiperidin-1-yl)acetate
- Ethyl 2-(4-(cyclobutoxy)piperidin-1-yl)acetate
- Ethyl 2-(4-(tert-butoxycarbonyl)piperidin-1-yl)acetate
Uniqueness
Ethyl 2-(4-((1r,3r)-3-((tert-butoxycarbonyl)amino)cyclobutoxy)piperidin-1-yl)acetate is unique due to the combination of its Boc-protected amine, cyclobutoxy group, and piperidine ring. This combination imparts specific reactivity and stability characteristics that are not found in the similar compounds listed above.
特性
分子式 |
C18H32N2O5 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
ethyl 2-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]oxypiperidin-1-yl]acetate |
InChI |
InChI=1S/C18H32N2O5/c1-5-23-16(21)12-20-8-6-14(7-9-20)24-15-10-13(11-15)19-17(22)25-18(2,3)4/h13-15H,5-12H2,1-4H3,(H,19,22) |
InChIキー |
FKRXXOYROOFCIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1CCC(CC1)OC2CC(C2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14068550.png)







